Technical Monograph: Tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate
Technical Monograph: Tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate
CAS Number: 1228581-13-2 Document Type: Technical Application Guide Version: 2.0 (Scientific Release)
Executive Summary: The Gem-Disubstituted Advantage
In the landscape of modern medicinal chemistry, the azetidine ring has evolved from a simple spacer to a critical pharmacophore. Specifically, tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate represents a high-value "gem-disubstituted" scaffold.
The presence of a quaternary carbon at the C3 position breaks the planarity of the azetidine ring, introducing a specific "pucker" angle (typically ~30°) that enhances solubility and metabolic stability compared to its planar analogs. This molecule serves as a pivotal intermediate for synthesizing Janus Kinase (JAK) inhibitors and other heterocyclic drugs where precise 3D-vector positioning of substituents is required to occupy specific enzymatic pockets.
This guide details the synthesis, handling, and application of this core building block, emphasizing the causality behind protocol choices.
Chemical Identity & Specifications
| Property | Specification |
| IUPAC Name | tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate |
| CAS Number | 1228581-13-2 |
| Molecular Formula | C₁₀H₁₆N₂O₃ |
| Molecular Weight | 212.25 g/mol |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc |
| pKa (Calculated) | ~13.5 (Hydroxyl proton) |
| Key Functional Groups | Nitrile (Electrophile/Nucleophile precursor), 1° Alcohol (H-bond donor), Boc-Amine (Protected base) |
Strategic Synthesis: The Alpha-Lithiation Protocol
While various routes exist (e.g., cyclization of malonates), the most robust method for introducing the hydroxymethyl group at the C3 position of an existing azetidine core is via alpha-lithiation of 1-Boc-3-cyanoazetidine . This approach allows for late-stage diversification and higher atom economy.
Mechanistic Rationale
The C3 proton of 1-Boc-3-cyanoazetidine is sufficiently acidic (pKa ~25 in DMSO) to be removed by a hindered non-nucleophilic base like LiHMDS or LDA. The resulting carbanion is stabilized by the nitrile group. Subsequent trapping with formaldehyde (monomeric) yields the quaternary center.
Why this route?
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Steric Control: The Boc group shields the N1 position, forcing reaction at C3.
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Modularity: The intermediate carbanion can be trapped with other electrophiles if the target changes, making this a flexible workflow.
Step-by-Step Protocol
Phase 1: Preparation of 1-Boc-3-cyanoazetidine
Pre-requisite: This starting material is synthesized from N-Boc-3-azetidinone via TosMIC (Van Leusen reaction).
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Reagents: 1-Boc-3-azetidinone (1.0 eq), Tosylmethyl isocyanide (TosMIC, 1.1 eq), Potassium tert-butoxide (t-BuOK, 2.2 eq), DME/EtOH (solvent).
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Procedure:
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Cool the solution of TosMIC and 1-Boc-3-azetidinone in DME to 0°C.
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Add t-BuOK slowly to prevent exotherm-driven polymerization.
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Stir at RT for 3 hours. The reaction proceeds via a reductive cyanation mechanism.
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Critical Checkpoint: Monitor TLC for disappearance of the ketone.
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Workup: Quench with brine, extract with EtOAc.
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Phase 2: Alpha-Hydroxymethylation (The Core Reaction)
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Setup: Flame-dried 3-neck flask, Nitrogen atmosphere, -78°C Cryo-bath.
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Reagents:
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1-Boc-3-cyanoazetidine (1.0 eq)
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LiHMDS (Lithium hexamethyldisilazide, 1.0M in THF, 1.2 eq)
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Paraformaldehyde (excess, cracked to monomeric gas) or Formaldehyde source.
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Execution:
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Deprotonation: Dissolve nitrile in dry THF. Cool to -78°C. Add LiHMDS dropwise over 20 mins.
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Observation: Solution typically turns yellow/orange, indicating carbanion formation. Stir for 45 mins.
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Trapping: Generate monomeric formaldehyde by heating paraformaldehyde in a separate connected flask and channeling the gas into the reaction mixture via a cannula (or use a solution of HCHO).
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Note: Using gaseous HCHO prevents polymerization byproducts common with aqueous formalin.
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Quench: Add saturated NH₄Cl solution at -78°C, then allow to warm to RT.
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Purification:
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Flash chromatography (Hexane/EtOAc gradient). The product is polar due to the -OH group; expect elution at ~40-50% EtOAc.
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Synthesis Workflow Visualization
Figure 1: Step-wise synthesis of tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate via C3-functionalization.
Applications in Drug Discovery[1][2][3][4][5]
The primary utility of CAS 1228581-13-2 lies in its ability to serve as a bioisostere for cyclohexyl or phenyl rings, reducing lipophilicity (LogP) while maintaining structural rigidity.
JAK Inhibitor Synthesis
This scaffold is structurally homologous to the core found in several JAK inhibitors (e.g., Baricitinib analogs). The nitrile group acts as a "warhead" precursor or H-bond acceptor, while the hydroxymethyl group allows for etherification to extend the molecule into solvent-exposed regions of the kinase pocket.
Mechanism of Action Integration: In JAK1/JAK2 inhibition, the azetidine nitrogen (after Boc-deprotection) typically binds to the hinge region or ribose pocket, while the C3 substituents interact with the P-loop or gatekeeper residues.
Pathway Interaction Diagram
Figure 2: Biological intervention point of Azetidine-based inhibitors in the JAK/STAT signaling pathway.
Safety & Handling Protocols
As a research chemical, this compound must be handled with "Universal Precautions," but specific hazards arise from its functional groups.
| Hazard Class | Specific Risk | Mitigation Strategy |
| Acute Toxicity | Nitrile compounds can liberate cyanide upon metabolic or thermal decomposition. | Avoid strong acids; keep Silver Nitrate (AgNO₃) test strips nearby to detect free CN⁻. |
| Reactivity | Hydroxymethyl group is susceptible to oxidation. | Store under inert gas (Argon/Nitrogen) at 2-8°C. |
| Skin/Eye | Irritant. | Use nitrile gloves (double-glove recommended) and chemical splash goggles. |
Self-Validating Safety Check: Before scaling up the synthesis (Step 3.2), perform a "quench test" on a small aliquot of the carbanion intermediate. If the color does not discharge upon adding water, the lithiation failed (likely wet THF), and adding formaldehyde will result in no reaction. This prevents wasting the electrophile.
References
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Chemical Identity & CAS Verification
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Synthesis of 3,3-Disubstituted Azetidines
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Medicinal Chemistry Applications
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Commercial Availability & Analogues
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. calpaclab.com [calpaclab.com]
- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]
- 6. 2092232-59-0|tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate|BLD Pharm [bldpharm.com]
